O,O,S-Trimethyl Ester Phosphorothioic Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

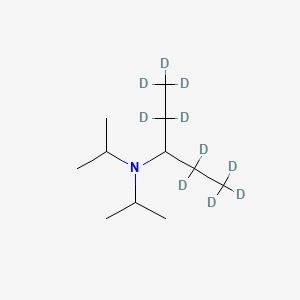

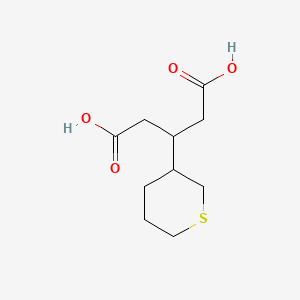

“O,O,S-Trimethyl Ester Phosphorothioic Acid-d3” is a chemical compound with the molecular formula C3H9O3PS . It is also known by other names such as Dimethylthiomethylphosphate, O,O,S-Trimethylphosphorothioate, and PHOSPHOROTHIOIC ACID, O,O,S-TRIMETHYL ESTER .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3 . The Canonical SMILES representation is COP(=O)(OC)SC . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 156.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The XLogP3-AA value is -0.1 .Scientific Research Applications

Biochemical Degradation and Environmental Implications

O,O,S-Trimethyl Ester Phosphorothioic Acid-d3, as a derivative of organophosphorus compounds, is involved in biochemical degradation pathways. A study by Li et al. (2010) demonstrated the degradation pathway of dimethoate, an organophosphorus insecticide, by Paracoccus sp. Lgjj-3. The study revealed that during dimethoate's degradation, several metabolites were identified, including this compound. The compound was involved in a series of oxidation and hydrolysis reactions, indicating its role in environmental bioremediation and the natural attenuation of organophosphorus pollutants (Li et al., 2010).

Chemical Analysis and Forensic Applications

In the field of chemical analysis and forensic science, this compound has been identified as a chemical impurity in the context of indoor releases of sarin surrogate. Wahl et al. (2010) developed a solvent extraction approach for extracting organophosphorus compounds, including this compound, from painted wallboard. This approach aids in the identification of chemical impurities and can be crucial for forensic investigations to determine the source or supplier of specific chemicals (Wahl & Colburn, 2010).

Photocatalytic Degradation in Water Treatment

This compound is also mentioned in studies focusing on the photocatalytic degradation of pesticides in water. For instance, Han et al. (2009) investigated the degradation of acephate, an organophosphorus pesticide, in aqueous TiO2 suspensions. The study identified this compound as one of the primary degradation products. This insight is significant for environmental chemistry and water treatment processes, as it helps understand the fate of pesticides in water bodies and the potential formation of hazardous by-products (Han et al., 2009).

Photodegradation in Drinking Water

Furthermore, Senthilnathan and Philip (2011) explored the photodegradation of methyl parathion and dichlorvos in drinking water using N-doped TiO2 under solar radiation. Their findings on the degradation intermediates and pathways provide essential data for understanding the photodegradation mechanisms and ensuring the safety of drinking water from pesticide contamination. This compound was among the compounds studied for its behavior and transformation during the photodegradation process (Senthilnathan & Philip, 2011).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 can be achieved via a multistep reaction pathway.", "Starting Materials": [ "Dimethyl sulfate", "Methanol", "Phosphorus pentasulfide", "Deuterium oxide", "Triethylamine" ], "Reaction": [ "Step 1: Methanol is reacted with phosphorus pentasulfide to form methylthiophosphonic acid.", "Step 2: Methylthiophosphonic acid is esterified with dimethyl sulfate to form O,S-dimethyl methylthiophosphonate.", "Step 3: O,S-dimethyl methylthiophosphonate is reacted with deuterium oxide to form O,S-dimethyl methylphosphonate-d3.", "Step 4: O,S-dimethyl methylphosphonate-d3 is treated with triethylamine and then with trimethylsilyl chloride to form O,S-dimethyl O-trimethylsilyl methylphosphonothioate-d3.", "Step 5: O,S-dimethyl O-trimethylsilyl methylphosphonothioate-d3 is treated with methanol and hydrochloric acid to remove the trimethylsilyl group and form O,O-dimethyl methylphosphonothioic acid-d3.", "Step 6: O,O-dimethyl methylphosphonothioic acid-d3 is reacted with methanol and sulfuric acid to form O,O,S-Trimethyl Ester Phosphorothioic Acid-d3." ] } | |

CAS RN |

1370555-08-0 |

Molecular Formula |

C3H9O3PS |

Molecular Weight |

159.154 |

IUPAC Name |

trideuterio(dimethoxyphosphorylsulfanyl)methane |

InChI |

InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3/i3D3 |

InChI Key |

WTUNGUOZHBRADH-HPRDVNIFSA-N |

SMILES |

COP(=O)(OC)SC |

synonyms |

HC 7901-d3; Methyl phosphorothioate ((MeO)2(MeS)PO)-d3; O,O,S-Trimethylphosphorothioate-d3; O,O,S-Trimethylphosphorothiolate-d3; O,O,S-Trimethylthiophosphate-d3; O,O-Dimethyl S-Methylphosphorothioate-d3; O,O-Dimethyl S-Methylthiophosphate-d3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one](/img/structure/B584450.png)

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)

![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)